![molecular formula C8H4BrF3N2 B566890 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1263058-72-5](/img/structure/B566890.png)
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
“3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1263058-72-5 . It has a molecular weight of 265.03 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described . The reaction occurred in broad substrate scope under mild conditions and tolerant various functional groups .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives have been explored for their potential in designing pharmacophores, particularly as kinase inhibitors. These compounds serve as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors highlight their significance in medicinal chemistry, leveraging the structure-activity relationships (SAR) of the imidazole scaffold for enhancing pharmacokinetics and efficacy in therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors and Biological Significance
Compounds containing this compound structures have also been utilized in the synthesis of optical sensors due to their biological and medicinal relevance. These structures, alongside other pyrimidine derivatives, have been identified as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological applications (Jindal & Kaur, 2021).
Heterocyclic N-oxide in Organic Synthesis and Drug Development
The versatility of heterocyclic N-oxide molecules, which can be derived from structures similar to this compound, underscores their potential in organic synthesis, catalysis, and drug development. These derivatives have been demonstrated to play vital roles in the formation of metal complexes, design of catalysts, and synthesis of medicinally relevant compounds, exhibiting a broad spectrum of biological activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Development of Antibacterial Agents
Imidazopyridine-based derivatives, related to the core structure of this compound, have been reviewed for their potential as inhibitors against multi-drug resistant bacterial infections. These compounds, recognized for their diverse pharmacological activities, offer a promising avenue for the development of novel antibacterial agents with enhanced efficacy and reduced side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Solid-Phase Extraction and Separation
Ionic liquid-modified materials, incorporating heterocyclic compounds akin to this compound, have seen significant advances in solid-phase extraction and separation technologies. These materials, particularly those modified with imidazolium-based ionic liquids, demonstrate potential in enhancing the efficiency of extraction and separation processes in analytical chemistry (Vidal, Riekkola, & Canals, 2012).
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the future directions for “3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit different types of molecular mechanisms in the treatment of diseases such as cancer . These mechanisms include inducing cell cycle arrest, activating caspase-3, and inhibiting the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to affect various biochemical pathways, including the pi3k/akt/mtor signaling pathway .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest and activate caspase-3 .
properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVGMDBVCLFHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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